1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine

Description

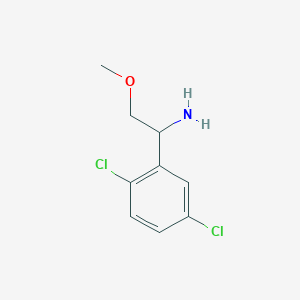

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine (CAS: 1269531-35-2, InChIKey: YHHBVGNOVDBSPE-UHFFFAOYSA-N) is an organic compound featuring a phenyl ring substituted with chlorine atoms at the 2- and 5-positions, a methoxy group at the β-position of the ethanamine backbone. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.10 g/mol. This compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology, as a structural analog of phenethylamine derivatives . Its synthesis involves nucleophilic substitution or reductive amination routes, though specific protocols are proprietary .

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3 |

InChI Key |

WOODLKOEZNTNIO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=C(C=CC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with methoxyethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antibacterial Applications

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine exhibits significant antibacterial properties against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Studies have indicated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action : The biguanide moiety is believed to disrupt bacterial cell membranes, leading to cell lysis. The presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Antiparasitic Research

The compound has also been explored for its antiparasitic effects , showing potential efficacy against various parasites such as Leishmania and Trypanosoma species in vitro. However, further in vivo studies are necessary to confirm these findings and assess its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : Research has shown that formulations containing this compound can significantly reduce microbial load in medical settings, making it valuable for skin disinfection and sterilization.

- Environmental Disinfectants : It has been utilized in various environmental disinfectants due to its broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxyethanamine moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature in this compound may enhance stability against oxidative degradation compared to methoxy-dominated analogs like 2C-D .

- Synthetic Accessibility : The target compound’s synthesis is less documented than derivatives like 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine, which employs straightforward amidation or halogen exchange protocols .

Biological Activity

1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine, often referred to as compound 1, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methoxyethylamine moiety, which contribute to its biological activity. The presence of chlorine atoms enhances the lipophilicity and biological interactions of the molecule.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A series of derivatives were synthesized and tested for their antibacterial activities against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Compound 1 | 8 | 16 |

| Compound 2 | 4 | 8 |

| Compound 3 | >256 | 32 |

Key Findings:

- Compound 1 showed a moderate MIC against S. aureus, indicating potential effectiveness as an antibacterial agent.

- The dichlorophenyl substitution may play a critical role in enhancing activity against these bacterial strains .

The mechanism by which this compound exerts its effects involves targeting specific pathways within microbial cells. Studies suggest that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity, similar to other compounds in its class .

Case Study: Neuroprotective Effects

In addition to its antimicrobial properties, compound 1 has been investigated for neuroprotective effects in motor neuron models. Research indicated that treatment with compound 1 reduced apoptosis in mouse embryonic stem cell-derived motor neurons subjected to toxic insults. The compound was shown to modulate key signaling pathways involved in cell survival:

- Western Blot Analysis : Increased levels of phosphorylated JNK and c-jun were observed upon treatment with compound 1, suggesting its role in inhibiting apoptosis through modulation of stress-response pathways .

Pharmacokinetics and Stability

Pharmacokinetic studies have revealed that compound 1 has a short half-life in mouse liver microsomes (approximately 7.8 minutes), which may limit its therapeutic efficacy unless modified for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.